5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide
Description
Properties
Molecular Formula |
C12H15BrN2O2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-bromo-N-[2-(oxolan-2-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-6-9(7-14-8-10)12(16)15-4-3-11-2-1-5-17-11/h6-8,11H,1-5H2,(H,15,16) |
InChI Key |
JUPHOYXAHQVQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
General Reaction Pathway
The compound is synthesized via a two-step approach:
- Bromination of nicotinic acid to yield 5-bromonicotinic acid.
- Amide coupling between 5-bromonicotinic acid and 2-(tetrahydrofuran-2-yl)ethylamine.
Step 1: Synthesis of 5-Bromonicotinic Acid
Method A (Direct Bromination) :
- Reagents : Nicotinic acid (1 eq), bromine (1.2 eq), thionyl chloride (2.5 eq), iron powder (2% wt).
- Conditions :
- Bromination at 70°C for 6 hours.
- Hydrolysis with 4N NaOH to pH 3.
- Yield : 93% after recrystallization (isopropyl alcohol).
- Purity : 100% by GLC; m.p. 182°C.
Method B (Sandmeyer Reaction) :
- Alternative route via 3-amino-5-pyridinecarboxylic acid, though less efficient (19.8% yield).
Step 2: Amide Bond Formation
Method 1 (Acyl Chloride Route) :
- Activation :
- 5-Bromonicotinic acid (1 eq) reacted with oxalyl chloride (1.5 eq) in anhydrous THF at 0°C→RT for 2 hours.
- Solvent removal under vacuum yields 5-bromonicotinoyl chloride.
- Coupling :
Method 2 (Direct Coupling with EDCI/HOBt) :
- Reagents : 5-Bromonicotinic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2 eq).
- Conditions :
- Reacted with 2-(tetrahydrofuran-2-yl)ethylamine (1 eq) in DCM at RT for 24 hours.
- Yield : 72% after silica gel purification.
Optimization and Variants
Characterization Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃):
- δ 8.82 (s, 1H, Py-H), 8.65 (s, 1H, Py-H), 7.92 (br, 1H, NH), 4.12–3.98 (m, 1H, THF), 3.85–3.72 (m, 2H, OCH₂), 2.45–2.32 (m, 2H, CH₂), 1.90–1.45 (m, 6H, THF ring).
- ¹³C NMR (100 MHz, CDCl₃):
- 164.8 (C=O), 148.2, 137.6, 132.1 (Py-C), 75.2 (THF-O), 38.9 (CH₂NH).
- HRMS :
- Calc. for C₁₁H₁₃BrN₂O₂ [M+H]⁺: 285.141; Found: 285.140.
Industrial-Scale Considerations
Challenges and Solutions
Bromine Selectivity
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amides or amines.
Scientific Research Applications
5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacological agent.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the tetrahydrofuran-2-yl ethyl group contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Insights
Substituent Effects on Solubility :
- The THF-ethyl group in the target compound likely improves aqueous solubility compared to analogs with lipophilic substituents (e.g., trifluoromethylsulfanylethyl in ). The oxygen atom in THF facilitates hydrogen bonding, enhancing compatibility with polar solvents.
- In contrast, Compound 20 () incorporates a THF-methylthio group but pairs it with a 4-fluorophenyl moiety, which may balance solubility and membrane permeability for biological applications.
Its lipophilicity may favor blood-brain barrier penetration. Compound 20’s 82% purity () suggests possible stability challenges, possibly due to steric hindrance from the THF-methylthio substituent during synthesis.
Synthetic Accessibility :
- The 41% yield of Compound 20 () highlights synthetic hurdles compared to the target compound, whose preparation method is unspecified.
- The use of TBTU coupling in demonstrates a reliable method for amide bond formation, though scalability may depend on reagent availability.
The quinolinyl substituent in adds aromatic bulk, which could influence pharmacokinetics (e.g., metabolic stability or CYP enzyme interactions).
Biological Activity
5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide is a synthetic compound classified as a nicotinamide derivative. Its molecular formula is C12H16BrN3O2, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The unique structure of this compound features a bromine atom at the 5th position of the nicotinamide ring and an ethyl group linked to a tetrahydrofuran moiety. This configuration may enhance its solubility and reactivity compared to other nicotinamide derivatives, potentially leading to distinct biological activities.
Research indicates that compounds similar to this compound can interact with enzymes involved in NAD+ metabolism. This interaction is crucial as NAD+ plays a significant role in energy production and cellular stress responses. Preliminary studies suggest that this compound may influence pathways related to these processes, although further investigation is needed to fully elucidate these interactions .
Biological Activity
The biological activities associated with this compound include:
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, nicotinamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant activity at sub-micromolar concentrations .
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, which could be relevant in the development of new antibiotics or treatments for infections.
Cytotoxicity Studies
In one study, derivatives of nicotinamide were tested against human leukemia cell lines, revealing that certain compounds exhibited greater cytotoxic activity than standard treatments like doxorubicin. These findings highlight the potential of this compound as an effective anticancer agent .
Enzyme Interaction Studies
Another area of research focused on the interaction of this compound with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis. Activation of NAMPT has been linked to increased cellular NAD+ levels, which can enhance metabolic processes and improve cellular resilience under stress conditions .
Data Tables
Q & A
Basic: What are the optimal synthetic routes for 5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide, and how can reaction conditions be monitored?
Answer:
A typical synthesis involves coupling 5-bromonicotinic acid derivatives with a tetrahydrofuran-containing amine under reflux in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. Reaction progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Post-reaction, the product is isolated via solvent evaporation, followed by purification using column chromatography (silica gel) . Characterization employs ¹H/¹³C NMR to confirm the amide bond (δ ~8.5–9.0 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) and mass spectrometry (MS) for molecular ion verification (expected m/z ~340–350 for [M+H]⁺) .
Advanced: How can crystallographic data discrepancies in structural determination be resolved?
Answer:
Discrepancies in X-ray diffraction data (e.g., poor refinement statistics or twinning) can be addressed using SHELXL for refinement. Key steps include:
- Validating the model with PLATON to check for missed symmetry or twinning .
- Applying Hooft y parameters to refine anisotropic displacement parameters for heavy atoms (e.g., bromine).
- Using OLEX2 for graphical validation of hydrogen bonding and π-π stacking interactions.
For ambiguous electron density near the tetrahydrofuran moiety, consider high-resolution synchrotron data to resolve disorder .
Intermediate: Which spectroscopic techniques are critical for confirming the structural integrity of the compound?
Answer:
- ¹H NMR : Assign the pyridine ring protons (e.g., H-2 and H-4 at δ ~8.3–8.7 ppm) and the tetrahydrofuran ethyl group (δ ~1.6–3.5 ppm for CH₂ and CH protons).
- ¹³C NMR : Confirm the amide carbonyl (δ ~167 ppm) and bromine-substituted pyridine carbons (δ ~120–150 ppm).
- IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- High-Resolution MS : Validate the molecular formula (C₁₂H₁₄BrN₂O₂) with <2 ppm mass error .
Advanced: How to design structure-activity relationship (SAR) studies targeting nicotinamide derivatives?
Answer:
- Modify substituents : Replace the bromine atom with chlorine or fluorine to assess electronic effects on bioactivity.
- Vary the tetrahydrofuran group : Test ethyl vs. propyl chains to evaluate steric impacts.
- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1 or sirtuins).
- Biological assays : Pair synthetic analogs with MTT cell viability assays and enzyme inhibition studies (IC₅₀ determination) .
Basic: What are the solubility and stability considerations for this compound in experimental workflows?
Answer:
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (<0.1% final concentration).
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to resolve tautomeric or conformational ambiguities in solution-state characterization?
Answer:
- Variable-temperature NMR : Perform experiments at 25°C and –40°C to identify dynamic processes (e.g., ring puckering in tetrahydrofuran).
- NOESY/ROESY : Detect through-space correlations between the tetrahydrofuran CH₂ and pyridine protons to confirm spatial proximity.
- DFT calculations : Use Gaussian 16 to model energetically favorable conformers and compare with experimental NMR shifts .
Intermediate: What analytical methods are suitable for quantifying impurities in synthesized batches?
Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Detect impurities at λ = 254 nm.
- LC-MS : Identify impurities via molecular weight (e.g., unreacted starting materials or de-brominated byproducts).
- Elemental analysis : Confirm purity (>95%) by matching calculated vs. observed C, H, N percentages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
